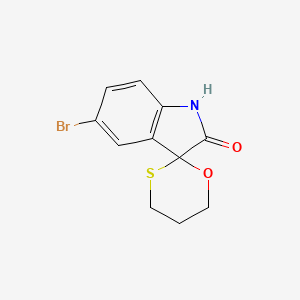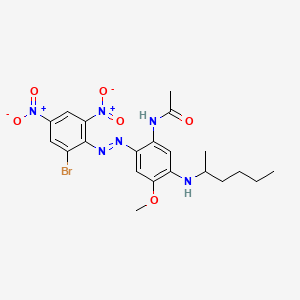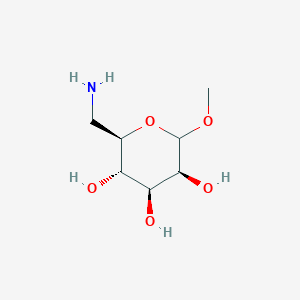![molecular formula C11H17Cl2NO B13775337 2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride CAS No. 63991-09-3](/img/structure/B13775337.png)
2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride is a chemical compound with a complex structure that includes a chloroethyl group, a methoxyphenyl group, and a methylazanium group
Métodos De Preparación
The synthesis of 2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroethylamine with 4-methoxybenzyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The methoxyphenyl group can be oxidized under specific conditions to form corresponding quinones or other oxidized products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form different reduced derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The methoxyphenyl group can participate in aromatic interactions, while the methylazanium group can influence the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar compounds to 2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride include:
2-chloroethyl methyl ether: Similar in structure but lacks the methoxyphenyl group.
4-(2-chloroethyl)morpholine hydrochloride: Contains a morpholine ring instead of the methoxyphenyl group.
2-chloroethyl methyl sulfide: Contains a sulfur atom instead of the methoxyphenyl group.
The uniqueness of this compound lies in its combination of functional groups, which provide a distinct set of chemical and biological properties.
Propiedades
Número CAS |
63991-09-3 |
|---|---|
Fórmula molecular |
C11H17Cl2NO |
Peso molecular |
250.16 g/mol |
Nombre IUPAC |
2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10;/h3-6H,7-9H2,1-2H3;1H |
Clave InChI |
GNTHOTIAMIGFSL-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](CCCl)CC1=CC=C(C=C1)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


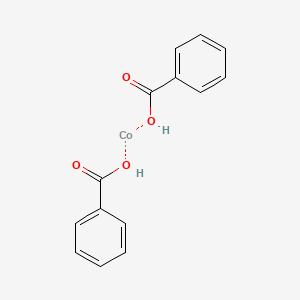
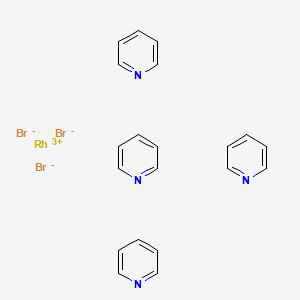


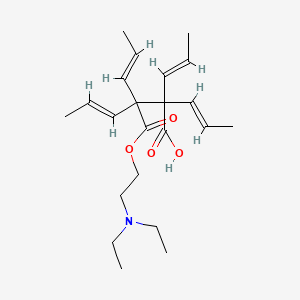
![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)
![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)
